4-phenyl-N-(pyridin-3-ylmethyl)-1,2,3-thiadiazole-5-carboxamide
Description
4-Phenyl-N-(pyridin-3-ylmethyl)-1,2,3-thiadiazole-5-carboxamide is a heterocyclic compound featuring a 1,2,3-thiadiazole core substituted at position 5 with a carboxamide group. The carboxamide nitrogen is further modified with a pyridin-3-ylmethyl substituent, while position 4 of the thiadiazole ring is occupied by a phenyl group. This structure combines aromatic and heteroaromatic moieties, which are common in bioactive molecules targeting enzymes or receptors. The compound’s synthesis likely involves coupling a 1,2,3-thiadiazole-5-carboxylic acid derivative with pyridin-3-ylmethylamine using standard coupling reagents like EDCl or HOBt .
Properties
Molecular Formula |
C15H12N4OS |
|---|---|
Molecular Weight |
296.3 g/mol |
IUPAC Name |
4-phenyl-N-(pyridin-3-ylmethyl)thiadiazole-5-carboxamide |
InChI |
InChI=1S/C15H12N4OS/c20-15(17-10-11-5-4-8-16-9-11)14-13(18-19-21-14)12-6-2-1-3-7-12/h1-9H,10H2,(H,17,20) |
InChI Key |
CYGCAZQUEWFPJO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SN=N2)C(=O)NCC3=CN=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-phenyl-N-(pyridin-3-ylmethyl)-1,2,3-thiadiazole-5-carboxamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazide derivatives with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Phenyl Group: The phenyl group can be introduced via a coupling reaction, such as the Suzuki-Miyaura cross-coupling reaction, using phenylboronic acid and a suitable halogenated thiadiazole intermediate.
Attachment of the Pyridin-3-ylmethyl Group: The pyridin-3-ylmethyl group can be attached through a nucleophilic substitution reaction, where the thiadiazole derivative reacts with a pyridin-3-ylmethyl halide.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and pyridin-3-ylmethyl groups, using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the carboxamide group using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The thiadiazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace substituents on the ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Oxidized derivatives of the phenyl and pyridin-3-ylmethyl groups.
Reduction: Reduced carboxamide derivatives.
Substitution: Substituted thiadiazole derivatives with various nucleophiles.
Scientific Research Applications
4-Phenyl-N-(pyridin-3-ylmethyl)-1,2,3-thiadiazole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting enzymes involved in inflammation and cancer.
Medicine: Explored for its potential therapeutic effects in treating inflammatory diseases, infections, and cancer.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-phenyl-N-(pyridin-3-ylmethyl)-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved could include inhibition of cyclooxygenase enzymes, leading to reduced production of inflammatory mediators.
Comparison with Similar Compounds
Research Implications
- Medicinal Chemistry : Pyridine and thiadiazole motifs are prevalent in kinase inhibitors; further studies could explore anticancer or anti-inflammatory activity.
Biological Activity
4-phenyl-N-(pyridin-3-ylmethyl)-1,2,3-thiadiazole-5-carboxamide is a synthetic compound belonging to the thiadiazole family, known for its diverse biological activities. This article explores the compound's synthesis, biological properties, and potential applications in medicine, particularly focusing on its antimicrobial and anticancer activities.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 296.3 g/mol. Its structure features a thiadiazole ring, a phenyl group, and a pyridin-3-ylmethyl substituent, which contribute to its unique chemical reactivity and biological activity.
| Property | Value |
|---|---|
| Common Name | 4-phenyl-N-(pyridin-3-ylmethyl)-1,2,3-thiadiazole-5-carboxamide |
| CAS Number | 1190262-21-5 |
| Molecular Formula | C15H12N4OS |
| Molecular Weight | 296.3 g/mol |
Synthesis
The synthesis of 4-phenyl-N-(pyridin-3-ylmethyl)-1,2,3-thiadiazole-5-carboxamide typically involves multi-step organic reactions. A common method includes the reaction of thiadiazole derivatives with appropriate amines under controlled conditions to achieve the desired carboxamide structure.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown its effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these bacteria are reported to be comparable to standard antibiotics.
Table 1: Antimicrobial Activity
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 20 |
| Escherichia coli | 25 |
The presence of both the thiadiazole and pyridine moieties enhances its interaction with microbial targets, potentially disrupting their cellular processes.
Anticancer Activity
In addition to antimicrobial effects, 4-phenyl-N-(pyridin-3-ylmethyl)-1,2,3-thiadiazole-5-carboxamide has shown promising anticancer properties. Studies suggest that it may inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth.
Case Study: Inhibition of Cancer Cell Lines
In vitro studies have demonstrated that this compound significantly reduces the viability of various cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The mechanism appears to involve the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression.
Table 2: Anticancer Activity Against Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| HCT116 | 18 |
The proposed mechanism of action involves the inhibition of STAT transcription factors and CDK9, which play critical roles in cell cycle regulation and apoptosis. Molecular docking studies indicate that the compound binds effectively to these targets, disrupting their function.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
